Ethyl 2-amino-5-oxo-4-phenyl-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-5-oxo-4-phenyl-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the biological activity and chemical properties of organic molecules
Preparation Methods
The synthesis of ethyl 2-amino-5-oxo-4-phenyl-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction, using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator.
Functional Group Modifications:
Chemical Reactions Analysis
Ethyl 2-amino-5-oxo-4-phenyl-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and oxo groups, leading to the formation of nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Ethyl 2-amino-5-oxo-4-phenyl-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of applications in scientific research:
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-oxo-4-phenyl-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 2-amino-5-oxo-4-phenyl-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other quinoline derivatives:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar quinoline core but lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Indole Derivatives: Indole derivatives, such as 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, exhibit similar biological activities but have a different core structure.
Imidazole Derivatives: Compounds like (Z)-3-(2-(5-(3-methylbenzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenylquinazolin-4(3H)-one also show comparable therapeutic potential but differ in their heterocyclic framework.
Properties
Molecular Formula |
C25H23F3N2O3 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
ethyl 2-amino-5-oxo-4-phenyl-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C25H23F3N2O3/c1-2-33-24(32)22-20(15-9-4-3-5-10-15)21-18(13-8-14-19(21)31)30(23(22)29)17-12-7-6-11-16(17)25(26,27)28/h3-7,9-12,20H,2,8,13-14,29H2,1H3 |
InChI Key |
XBIAHJGVHKBAMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CC=CC=C3)C(=O)CCC2)C4=CC=CC=C4C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.